

Spectral Analysis of 2,4,6-Tribromophenyl Acrylate: A Technical Overview

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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl acrylate

Cat. No.: B1293535

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This technical guide provides a detailed overview of the spectral data for **2,4,6-Tribromophenyl acrylate** (TBrPA), a halogenated aromatic acrylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and analysis based on the spectral characteristics of structurally similar compounds. The information herein serves as a valuable resource for the identification and characterization of **2,4,6-Tribromophenyl acrylate** in a laboratory setting.

Chemical Structure and Properties

2,4,6-Tribromophenyl acrylate is a solid organic compound with the molecular formula $C_9H_5Br_3O_2$ and a molecular weight of 384.85 g/mol .^{[1][2]} Its structure consists of a tribrominated phenyl group attached to an acrylate moiety through an ester linkage. The presence of both an aromatic ring and a reactive acrylate group makes it a molecule of interest in polymer chemistry and material science. Physical properties include a melting point in the range of 76-80°C.^{[1][3]}

Spectral Data Summary

The following tables summarize the expected and predicted spectral data for **2,4,6-Tribromophenyl acrylate**. These values are derived from computational predictions and analysis of spectral data for analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinyl Protons ($\text{CH}_2=\text{CH}$)	6.0 - 6.6	Multiplet	
Aromatic Protons (Ar-H)	7.8 - 8.0	Singlet	

Note: The chemical shifts of the vinyl protons are influenced by the electron-withdrawing nature of the carbonyl group. The two aromatic protons are chemically equivalent and are expected to appear as a singlet.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbon ($\text{C}=\text{O}$)	163 - 165
Vinylic Carbons ($\text{CH}_2=\text{CH}$)	128 - 135
Aromatic Carbons ($\text{C}-\text{Br}$)	118 - 125
Aromatic Carbon ($\text{C}-\text{O}$)	145 - 148
Aromatic Carbons ($\text{C}-\text{H}$)	133 - 135

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1730 - 1750	Strong
C=C Stretch (Alkene)	1630 - 1650	Medium
C-O Stretch (Ester)	1100 - 1250	Strong
=C-H Bending (Alkene)	900 - 1000	Medium
C-Br Stretch	500 - 600	Medium-Strong
Ar-H Bending	800 - 850	Strong

Note: The presence of the tribromophenyl group significantly influences the fingerprint region of the IR spectrum.

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M] ⁺	381.7834
[M+H] ⁺	382.7913
[M+Na] ⁺	404.7732

Note: The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic cluster of peaks for the molecular ion and its fragments.[\[4\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,6-Tribromophenyl acrylate** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or injected via a liquid chromatograph.
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode, depending on the desired adducts. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Visualizations

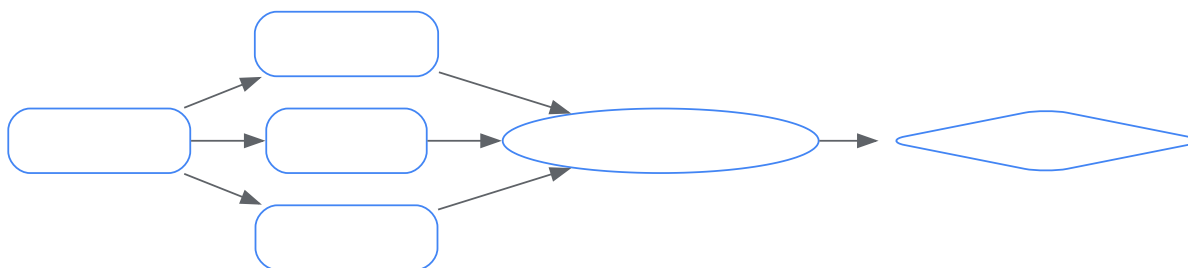
Chemical Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of **2,4,6-Tribromophenyl acrylate** and a general workflow for its spectral analysis.

Chemical Structure of 2,4,6-Tribromophenyl Acrylate

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Figure 1: Chemical Structure of **2,4,6-Tribromophenyl Acrylate**

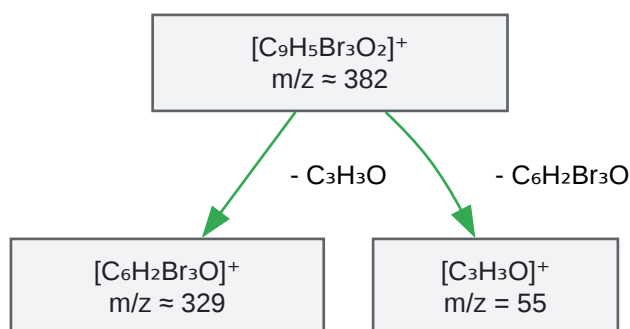


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Figure 2: General Workflow for Spectral Analysis

Hypothetical Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry can provide valuable structural information. A possible fragmentation pathway for **2,4,6-Tribromophenyl acrylate** is outlined below.



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Figure 3: Hypothetical Fragmentation Pathway

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